WLB-89462

Sigma-2 Receptor Neuroprotection Receptor Binding

2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone, also known as WLB-89462 (CAS 2849471-75-4), is a synthetic small molecule belonging to the isoxazolylpyrimidine class. It functions as a potent and highly selective ligand for the sigma-2 receptor (σ2R), with demonstrated neuroprotective activity both in vitro and in vivo.

Molecular Formula C21H29N5O3
Molecular Weight 399.5 g/mol
Cat. No. B12381407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWLB-89462
Molecular FormulaC21H29N5O3
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCCC1=NC=C(C(=N1)C2CCN(CC2)CC(=O)N3CCOCC3)C4=CC(=NO4)C
InChIInChI=1S/C21H29N5O3/c1-3-19-22-13-17(18-12-15(2)24-29-18)21(23-19)16-4-6-25(7-5-16)14-20(27)26-8-10-28-11-9-26/h12-13,16H,3-11,14H2,1-2H3
InChIKeyHPBOMWKBZHYYGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone (WLB-89462): A Selective Sigma-2 Receptor Ligand for Neuroprotection Research


2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone, also known as WLB-89462 (CAS 2849471-75-4), is a synthetic small molecule belonging to the isoxazolylpyrimidine class [1]. It functions as a potent and highly selective ligand for the sigma-2 receptor (σ2R), with demonstrated neuroprotective activity both in vitro and in vivo [1]. The compound is characterized by a drug-like physicochemical and ADMET profile, including good solubility, no CYP inhibition, high metabolic stability, and brain penetration in rodents [1].

Why 2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone (WLB-89462) Cannot Be Replaced by Generic Sigma Ligands


Sigma receptor ligands exhibit extreme variability in subtype selectivity, off-target profiles, and drug-like properties, which critically impact experimental reproducibility and translational potential. Many sigma ligands suffer from poor selectivity between σ1 and σ2 receptors, limited brain penetration, CYP liabilities, or metabolic instability [1]. WLB-89462 was specifically optimized from an HTS hit to overcome these limitations, achieving >130-fold selectivity for σ2 over σ1 and a clean profile against a panel of 180 targets, alongside favorable ADMET characteristics that enable oral dosing and CNS exposure [1]. Simple substitution with an alternative sigma-2 ligand risks introducing confounding pharmacology or failing to achieve adequate brain exposure in neuroprotection models.

Quantitative Differentiation of 2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone (WLB-89462) for Procurement Decisions


σ2 Receptor Affinity and Subtype Selectivity of WLB-89462 vs. σ1 Receptor

WLB-89462 (20c) binds to the σ2 receptor with a Ki of 13 nM and exhibits >130-fold selectivity over the σ1 receptor, for which it has a Ki of 1,777 nM [1]. This selectivity profile was established in radioligand displacement assays using human recombinant receptors [1].

Sigma-2 Receptor Neuroprotection Receptor Binding

WLB-89462 Broad Target Selectivity vs. Other Sigma-2 Ligands

WLB-89462 was profiled against a panel of 180 receptors, enzymes, and ion channels and showed no significant activity at any target other than σ2R, demonstrating a clean selectivity profile [1]. In contrast, many other sigma-2 ligands, such as CM398, exhibit sub-micromolar affinity for serotonin and dopamine transporters, potentially introducing confounding pharmacological effects in vivo .

Off-target Profiling Polypharmacology Drug Selectivity

In Vivo Neuroprotective Efficacy of WLB-89462 in an Amyloid-β-Induced Memory Impairment Model

Oral administration of WLB-89462 (10 mg/kg for 10 days) significantly improved short-term memory impairment induced by hippocampal injection of amyloid-β peptide in rats, as measured by the novel object recognition test [1]. This in vivo efficacy is enabled by the compound's favorable ADMET profile, including high oral exposure and brain penetration in rodents [1]. While many sigma-2 ligands show in vitro activity, few demonstrate robust in vivo efficacy in cognitively demanding models.

Alzheimer's Disease Cognitive Impairment Neuroprotection

ADMET Profile of WLB-89462: Brain Penetration and Oral Bioavailability

WLB-89462 exhibits a drug-like ADMET profile characterized by good solubility, no CYP inhibition, high metabolic stability in liver microsomes, high permeability in Caco-2 assays, and demonstrated brain penetration and high oral exposure in rodents [1]. This profile contrasts with many sigma ligands that suffer from poor brain penetration or high metabolic clearance, limiting their utility in CNS applications.

ADME Pharmacokinetics CNS Drug Delivery

Prostaglandin EP4 Receptor Affinity of WLB-89462: Potential for Dual Pharmacology

In addition to its sigma-2 activity, WLB-89462 displays potent binding to the prostaglandin EP4 receptor, with a Ki of 0.8 nM at the human EP4 receptor and an EC50 of 1 nM in functional assays [2]. This off-target affinity is not commonly shared by other sigma-2 ligands and may confer unique anti-inflammatory or analgesic properties. However, the EP4 affinity is not the primary driver of neuroprotection and should be considered when interpreting results in inflammatory models.

EP4 Antagonist Inflammation Pain

Optimal Research Applications for 2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone (WLB-89462) Based on Validated Evidence


Preclinical Neuroprotection and Alzheimer's Disease Research

WLB-89462 is ideally suited for investigating sigma-2 receptor-mediated neuroprotection in amyloid-β-driven cognitive impairment models. Its demonstrated in vivo efficacy in improving short-term memory deficits in rats following Aβ25-35 hippocampal injection, combined with its brain-penetrant ADMET profile, makes it a superior tool compound for Alzheimer's disease research compared to sigma ligands lacking robust CNS exposure [1].

Sigma-2 Receptor Pharmacology and Selectivity Profiling

For researchers studying sigma receptor subtype biology, WLB-89462 offers a clean pharmacological probe with >130-fold selectivity for σ2 over σ1 and no off-target activity in a 180-target panel. This specificity is essential for dissecting σ2-specific signaling pathways without the confounding influence of σ1 activation or polypharmacology seen with other sigma ligands [1].

ADME and CNS Drug Development Studies

As a reference compound for CNS drug discovery programs, WLB-89462 exemplifies favorable ADMET properties, including high metabolic stability, no CYP inhibition, and robust brain penetration. Its profile can serve as a benchmark for optimizing novel sigma-2 ligands or other CNS-targeted small molecules [1].

Inflammation and Pain Research with EP4 Component

Given its sub-nanomolar affinity for the EP4 receptor, WLB-89462 may be utilized in inflammation and pain models where EP4 antagonism is relevant. However, researchers must carefully control for the compound's sigma-2 activity and consider using selective EP4 antagonists (e.g., ONO-AE3-208) as comparators to deconvolute mechanism-specific effects [2].

Technical Documentation Hub

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